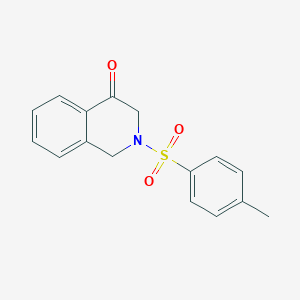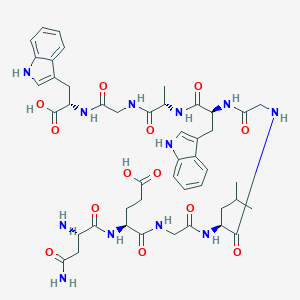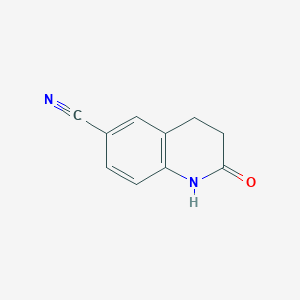
2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile
Overview
Description
“2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile” is a chemical compound with the molecular formula C10H8N2O and a molecular weight of 172.19 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile” is 1S/C10H8N2O/c11-6-7-1-3-9-8(5-7)2-4-10(13)12-9/h1,3,5H,2,4H2,(H,12,13) . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile” is a powder at room temperature . It has a melting point of 276-278°C .
Scientific Research Applications
Application 1: Synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates
- Summary of the Application: This compound is used in the synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates .
- Methods of Application: The process involves the activation of a substrate with two equivalents of boron trifluoride .
- Results or Outcomes: The researchers developed a new, redox-neutral method for the synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates .
Application 2: Inhibition of β-glucuronidase activity
- Summary of the Application: 2-oxo-1,2,3,4-tetrahydropyrimidine, a similar compound, has been used to inhibit β-glucuronidase activity .
- Methods of Application: The study aimed to synthesize a library of 2-oxo-1,2,3,4-tetrahydropyrimidine and evaluate their β-glucuronidase inhibitory activity .
- Results or Outcomes: The specific results or outcomes of this study were not provided in the search results .
Application 3: Synthesis of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides
- Summary of the Application: 1,2,3,4-Tetrahydroquinoline is used in the synthesis of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides .
- Methods of Application: The specific methods of application or experimental procedures were not provided in the search results .
- Results or Outcomes: These compounds display fungicidal activity .
Application 4: Synthesis of Bioactive Tetrahydroquinolines
- Summary of the Application: Substituted derivatives of tetrahydroquinoline are common in medicinal chemistry .
- Methods of Application: These derivatives are typically prepared by hydrogenation of the corresponding quinoline using heterogeneous catalysts .
- Results or Outcomes: Oxamniquine, dynemycin, viratmycin, and nicainoprol are examples of bioactive tetrahydroquinolines .
Application 5: Antioxidant Activity
- Summary of the Application: Quinoline derivatives, which include tetrahydroquinoline, have been found to have powerful antioxidant properties, which could be significantly helpful in neuroprotection against Parkinsonism .
- Methods of Application: The specific methods of application or experimental procedures were not provided in the search results .
- Results or Outcomes: The specific results or outcomes of this study were not provided in the search results .
Application 6: Biological Activities of Indole Derivatives
- Summary of the Application: Indole derivatives, which are structurally similar to tetrahydroquinoline, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application: The specific methods of application or experimental procedures were not provided in the search results .
- Results or Outcomes: The specific results or outcomes of this study were not provided in the search results .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-oxo-3,4-dihydro-1H-quinoline-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-6-7-1-3-9-8(5-7)2-4-10(13)12-9/h1,3,5H,2,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJAWZROXAVJMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570784 | |
| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile | |
CAS RN |
159053-44-8 | |
| Record name | 1,2,3,4-Tetrahydro-2-oxo-6-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159053-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

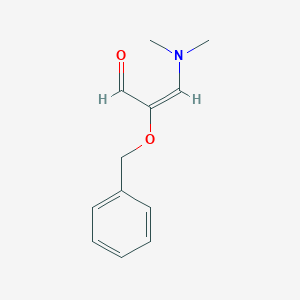

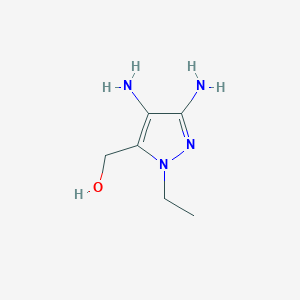

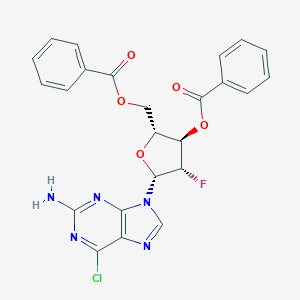
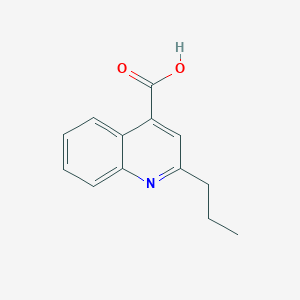


![2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane](/img/structure/B180120.png)
